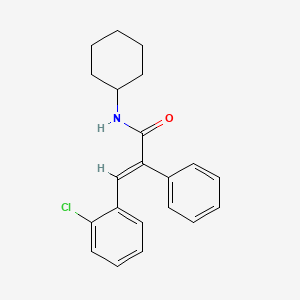

3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide, also known as CPP or CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in dentistry and medicine. CPP-ACP is a synthetic peptide that is derived from milk casein and has been shown to have a wide range of biological activities. In

Scientific Research Applications

3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP has been extensively studied for its potential applications in dentistry and medicine. In dentistry, this compound-ACP has been shown to have a significant effect on reducing dental caries. It works by remineralizing the tooth enamel, making it more resistant to acid erosion. This compound-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.

In medicine, this compound-ACP has been studied for its potential applications in drug delivery. It has been shown to be an effective carrier for a variety of drugs, including anticancer drugs and antibiotics. This compound-ACP has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP is not fully understood, but it is believed to work by binding to the tooth surface and forming a protective layer over the enamel. This layer helps to prevent acid erosion and promotes the remineralization of the tooth enamel. This compound-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.

Biochemical and Physiological Effects

This compound-ACP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the uptake of calcium and phosphate ions by the tooth enamel, which promotes remineralization. This compound-ACP has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP in lab experiments is its ability to promote remineralization of the tooth enamel. This makes it an ideal compound for studying the effects of different treatments on dental caries. However, one of the limitations of using this compound-ACP in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are many future directions for further research on 3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP. One area of research is the development of new synthesis methods that can improve the yield and purity of this compound-ACP. Another area of research is the development of new applications for this compound-ACP, such as in the treatment of other dental conditions or in drug delivery. Finally, further research is needed to fully understand the mechanism of action of this compound-ACP and its potential effects on the human body.

Conclusion

In conclusion, this compound-ACP is a compound that has gained significant attention in the scientific community due to its potential applications in dentistry and medicine. It has been shown to have a wide range of biological activities, including remineralization of the tooth enamel and antibacterial properties. While there are still many unanswered questions about the mechanism of action of this compound-ACP, it is clear that it has significant potential for further research and development.

Synthesis Methods

3-(2-chlorophenyl)-N-cyclohexyl-2-phenylacrylamide-ACP is synthesized using a combination of solid-phase peptide synthesis and solution-phase chemistry. The synthesis starts with the coupling of the N-cyclohexyl-2-phenylacrylamide to the resin, followed by the addition of the 2-chlorophenylalanine, and then the casein phosphopeptide (this compound). The final product is purified using high-performance liquid chromatography (HPLC).

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-cyclohexyl-2-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO/c22-20-14-8-7-11-17(20)15-19(16-9-3-1-4-10-16)21(24)23-18-12-5-2-6-13-18/h1,3-4,7-11,14-15,18H,2,5-6,12-13H2,(H,23,24)/b19-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQLAMINEPFSPJ-XDJHFCHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5055130.png)

![3-{[(4-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5055136.png)

![ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5055141.png)

![2-fluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5055163.png)

![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5055171.png)

![4-({[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzamide](/img/structure/B5055181.png)

![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055207.png)

![N-(3'-methoxy-3-biphenylyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxamide](/img/structure/B5055210.png)

![2-ethyl-N-[(2'-methyl-4-biphenylyl)methyl]-2H-tetrazol-5-amine](/img/structure/B5055217.png)